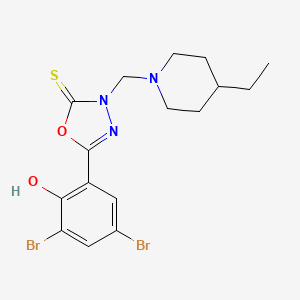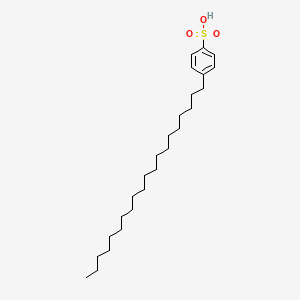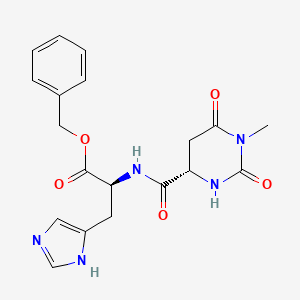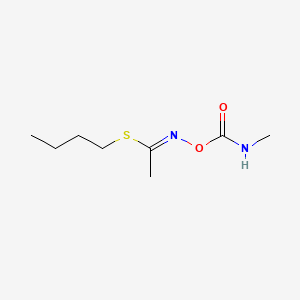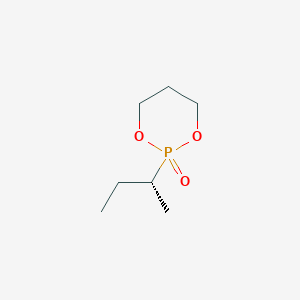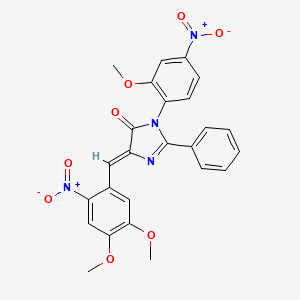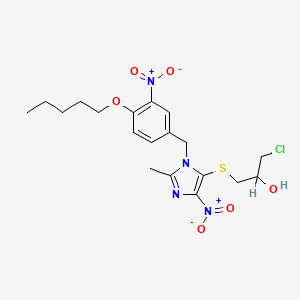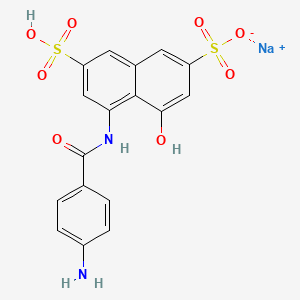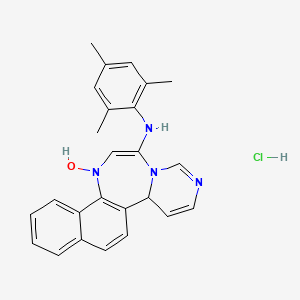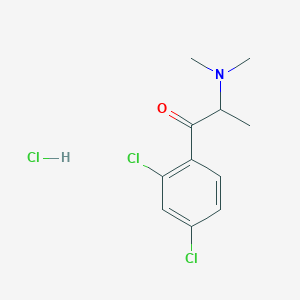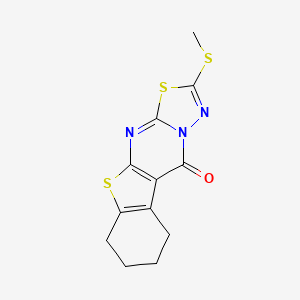
2-Piperidinone, 4-(2,4-dichlorophenyl)-3-phenyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinone, 4-(2,4-dichlorophenyl)-3-phenyl-, trans- is a chemical compound with a complex structure that includes a piperidinone ring substituted with dichlorophenyl and phenyl groups
Preparation Methods
The synthesis of 2-Piperidinone, 4-(2,4-dichlorophenyl)-3-phenyl-, trans- involves several steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with phenylacetonitrile in the presence of a base to form an intermediate, which is then cyclized to form the piperidinone ring. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-Piperidinone, 4-(2,4-dichlorophenyl)-3-phenyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Piperidinone, 4-(2,4-dichlorophenyl)-3-phenyl-, trans- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Piperidinone, 4-(2,4-dichlorophenyl)-3-phenyl-, trans- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Piperidinone, 4-(2,4-dichlorophenyl)-3-phenyl-, trans- can be compared with other similar compounds, such as:
2-Piperidinone, 4-phenyl-: This compound lacks the dichlorophenyl group, which may result in different chemical and biological properties.
2-Piperidinone, 4-(2,4-dichlorophenyl)-: This compound lacks the phenyl group, which may also lead to different properties. The presence of both dichlorophenyl and phenyl groups in 2-Piperidinone, 4-(2,4-dichlorophenyl)-3-phenyl-, trans- makes it unique and potentially more versatile in its applications.
Properties
CAS No. |
132604-98-9 |
|---|---|
Molecular Formula |
C17H15Cl2NO |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
(3S,4S)-4-(2,4-dichlorophenyl)-3-phenylpiperidin-2-one |
InChI |
InChI=1S/C17H15Cl2NO/c18-12-6-7-13(15(19)10-12)14-8-9-20-17(21)16(14)11-4-2-1-3-5-11/h1-7,10,14,16H,8-9H2,(H,20,21)/t14-,16-/m1/s1 |
InChI Key |
WSFNSRPBUMUZFE-GDBMZVCRSA-N |
Isomeric SMILES |
C1CNC(=O)[C@@H]([C@H]1C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Canonical SMILES |
C1CNC(=O)C(C1C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


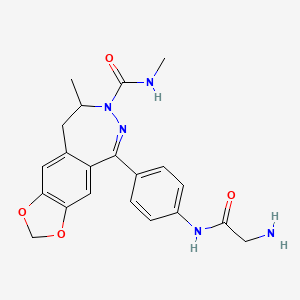
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)
